4-bromo-N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
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Overview
Description
The compound “4-bromo-N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide” is a complex organic molecule. It contains a benzamide group, which is a common motif in pharmaceutical drugs and is known to have bioactive properties . The molecule also contains a thienopyrazole group, which is a heterocyclic compound containing sulfur and nitrogen. Thienopyrazoles are known to have various biological activities and are used in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (benzene and thienopyrazole), a bromine atom, a chlorine atom, and an amide group. The presence of these functional groups would likely result in a complex three-dimensional structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the bromine and chlorine atoms, which are good leaving groups, and the amide group, which can participate in various reactions. The thienopyrazole ring could also potentially undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine and chlorine atoms would likely make the compound relatively heavy and polar. The amide group could participate in hydrogen bonding, which could influence its solubility properties .Scientific Research Applications
Spectroscopic Analysis
The compound can be used in spectroscopic analysis. Theoretical and experimental spectral investigation and conformational analysis of similar compounds have been performed by IR spectroscopy and density functional theory (DFT) .
Antimicrobial Activity
The compound may have potential antimicrobial activity. Similar compounds have shown promising antimicrobial activity in research .
Anticancer Activity
The compound could potentially be used in anticancer research. Some related compounds have shown significant anticancer activity against certain types of cancer cells .
Antiviral Activity
The compound may have antiviral properties. Indole derivatives, which share a similar structure, have shown antiviral activity in research .
Anti-inflammatory Activity
The compound could potentially be used in anti-inflammatory research. Some related compounds have shown anti-inflammatory and analgesic activities .
Insecticidal Action
The compound may have potential as an insecticide. Similar compounds have been studied for their insecticidal action .
Operational Research
The compound could potentially be used in operational research. Similar compounds have been used in operational research in engineering sciences .
Innovation Performance
The compound could potentially be used in innovation performance research. Similar compounds have been used in the analysis of the EU’s innovation performance in a global context .
Safety and Hazards
As with any chemical compound, handling “4-bromo-N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide” would require appropriate safety measures. The compound could potentially be harmful if inhaled, ingested, or if it comes into contact with skin . It’s also important to consider potential environmental hazards .
Future Directions
properties
IUPAC Name |
4-bromo-N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrClN3OS/c19-12-3-1-11(2-4-12)18(24)21-17-15-9-25-10-16(15)22-23(17)14-7-5-13(20)6-8-14/h1-8H,9-10H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWRWPIINTOACTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)Cl)NC(=O)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
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